molecular formula C22H28O4 B12562444 Diethyl 2-(naphthalen-1-yl)octanedioate CAS No. 183965-14-2

Diethyl 2-(naphthalen-1-yl)octanedioate

Katalognummer: B12562444
CAS-Nummer: 183965-14-2
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: UOZKESVMCRPJET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-(naphthalen-1-yl)octanedioate is an organic compound characterized by the presence of a naphthalene ring attached to an octanedioate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(naphthalen-1-yl)octanedioate typically involves the esterification of 2-(naphthalen-1-yl)octanedioic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Diethyl 2-(naphthalen-1-yl)octanedioate undergoes several types of chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Diethyl 2-(naphthalen-1-yl)octanediol.

    Substitution: Halogenated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Diethyl 2-(naphthalen-1-yl)octanedioate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of Diethyl 2-(naphthalen-1-yl)octanedioate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • Diethyl 2-(naphthalen-2-yl)octanedioate
  • Diethyl 2-(naphthalen-1-yl)hexanedioate
  • Diethyl 2-(naphthalen-2-yl)hexanedioate

Comparison: Diethyl 2-(naphthalen-1-yl)octanedioate is unique due to its specific structural configuration, which influences its reactivity and potential applications. Compared to similar compounds, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

183965-14-2

Molekularformel

C22H28O4

Molekulargewicht

356.5 g/mol

IUPAC-Name

diethyl 2-naphthalen-1-yloctanedioate

InChI

InChI=1S/C22H28O4/c1-3-25-21(23)16-7-5-6-14-20(22(24)26-4-2)19-15-10-12-17-11-8-9-13-18(17)19/h8-13,15,20H,3-7,14,16H2,1-2H3

InChI-Schlüssel

UOZKESVMCRPJET-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCCCC(C1=CC=CC2=CC=CC=C21)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.